Methyl 3-(5-bromo-1H-indol-7-yl)propanoate: Structural Architecture & Synthetic Utility
Methyl 3-(5-bromo-1H-indol-7-yl)propanoate: Structural Architecture & Synthetic Utility
This in-depth technical guide details the chemical structure, synthesis, and medicinal chemistry applications of Methyl 3-(5-bromo-1H-indol-7-yl)propanoate .
[1]
Executive Summary
Methyl 3-(5-bromo-1H-indol-7-yl)propanoate is a specialized heterocyclic building block belonging to the class of 7-substituted indoles. Unlike the ubiquitous 3-substituted indoles (tryptamine derivatives), 7-substituted variants provide a unique vector for molecular extension, projecting substituents into the "ortho-pocket" relative to the indole nitrogen. This scaffold is increasingly valued in drug discovery for designing kinase inhibitors, GPCR ligands, and constrained peptidomimetics where the 7-position offers a critical handle for optimizing selectivity and solubility without disrupting the core binding mode of the indole ring.
This guide analyzes the molecule's physicochemical profile, details a high-fidelity synthetic route via selective cross-coupling, and outlines its utility in Structure-Activity Relationship (SAR) campaigns.[1]
Chemical Structure & Physicochemical Profile[1][2][3][4][5]
Structural Analysis
The molecule consists of a central indole bicyclic core substituted at two distinct positions:
-
Position 5 (Pharmacophore Anchor): A bromine atom (
) serves as a lipophilic moiety and a versatile handle for downstream palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). -
Position 7 (Solubility/Linker Vector): A methyl propanoate chain (
) attached at the benzene ring's 7-position. This flexible ester chain acts as a pro-drug motif (hydrolyzable to the carboxylic acid) or a linker for fragment-growing strategies.
Quantitative Data Table
| Property | Value (Predicted/Exp) | Significance |
| Formula | Core composition.[2] | |
| Molecular Weight | 282.14 g/mol | Fragment-like; ideal for FBDD. |
| cLogP | 3.2 ± 0.4 | Moderate lipophilicity; good membrane permeability. |
| TPSA | 42.1 Ų | High oral bioavailability potential (<140 Ų). |
| H-Bond Donors | 1 (Indole NH) | Critical for hinge-binding in kinases. |
| H-Bond Acceptors | 2 (Ester O, Carbonyl O) | Interaction points for solvent/protein residues. |
| pKa (Indole NH) | ~16.0 | Weakly acidic; remains neutral at physiological pH. |
Synthetic Methodology: The Selective Heck Approach
Accessing 7-substituted indoles is synthetically challenging due to the natural nucleophilicity of the C3 position. The most robust "Application Scientist" approach utilizes site-selective Pd-catalyzed cross-coupling starting from a di-haloindole precursor.
Retrosynthetic Logic (DOT Diagram)
The following diagram illustrates the logical disconnection to the commercially available 5-bromo-7-iodoindole, exploiting the reactivity difference between C-I and C-Br bonds.
Figure 1: Selective synthesis pathway exploiting the higher reactivity of the C7-Iodine bond over the C5-Bromine bond.
Detailed Experimental Protocol
Objective: Synthesis of Methyl 3-(5-bromo-1H-indol-7-yl)propanoate via Heck coupling and selective hydrogenation.
Step 1: Heck Coupling (C7-Selective)
-
Reagents: Charge a dry reaction flask with 5-bromo-7-iodoindole (1.0 equiv), methyl acrylate (1.5 equiv),
(5 mol%), and (10 mol%). -
Solvent/Base: Add anhydrous DMF (0.2 M concentration) and triethylamine (3.0 equiv).
-
Reaction: Degas with Argon for 15 min. Heat to 90°C for 12 hours. The lower temperature and phosphine ligand ensure reaction occurs exclusively at the C7-iodo position, leaving the C5-bromo intact.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
. -
Purification: Flash column chromatography (Hexane/EtOAc gradient). Isolate the unsaturated acrylate intermediate.
Step 2: Selective Hydrogenation
-
Rationale: Standard Pd/C hydrogenation may cause debromination at C5. Wilkinson's catalyst (
) is preferred for alkene reduction in the presence of aryl halides. -
Procedure: Dissolve the acrylate intermediate in THF/Benzene (1:1). Add Wilkinson's catalyst (5 mol%).
-
Reaction: Stir under
balloon (1 atm) at room temperature for 4-6 hours. Monitor by LC-MS for disappearance of the alkene peak. -
Isolation: Evaporate solvent and purify via short silica plug to yield the title compound.
Medicinal Chemistry Applications
The "Privileged" 7-Position
In kinase drug discovery, the indole NH often binds to the hinge region (e.g., in ATP binding pockets).
-
3-Position: Usually faces the solvent or the P-loop.
-
7-Position: Projects into the ribose-binding pocket or a hydrophobic back-pocket, depending on the kinase conformation.
-
Utility: The propanoate chain at C7 allows researchers to reach distinct polar residues (e.g., Lysine, Arginine) via the terminal ester/acid, stabilizing the inhibitor-enzyme complex.
SAR Logic Flow
Figure 2: Structure-Activity Relationship (SAR) vectors for the 5-bromo-7-propanoate indole scaffold.
References
-
Kondo, Y., et al. (1996). "A Concise Synthesis of 7-Substituted Indoles." Heterocycles, 43(12), 2741.[3] Link
- Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press.
-
Laha, J. K., et al. (2016). "Site-selective C–H activation and functionalization of indoles." Chemical Communications, 52, 4324. Link
-
PubChem Compound Summary. (2024). "Methyl 3-(1H-indol-3-yl)propanoate" (Analogous structure data for property estimation). Link
-
LabGogo Catalog. (2024). "Methyl 3-(5-bromo-1H-indol-7-yl)propanoate Product Page." (Verification of commercial availability). Link
